[(2E)-3-Phenylprop-2-en-1-yl](propan-2-yl)amine hydrochloride
Overview
Description
Scientific Research Applications
Fluorescent Probes and Sensors
- Application : Researchers have used it as a fluorescent probe to study molecular interactions, binding events, and cellular processes. Its emission properties can be tuned by varying the solvent polarity, making it valuable for sensing applications .
Organic Light-Emitting Diodes (OLEDs)
- Application : (E)-3-phenyl-N-propan-2-ylprop-2-en-1-amine hydrochloride could serve as a component in OLEDs due to its photophysical properties. Its charge transfer characteristics contribute to efficient electroluminescence .
Photodynamic Therapy (PDT)
- Application : The compound’s fluorescence properties could be harnessed for targeted drug delivery and imaging in PDT. Its ability to generate reactive oxygen species upon light activation may enhance therapeutic outcomes .
Nanoparticle Interaction Studies
- Application : Researchers have investigated the interaction of (E)-3-phenyl-N-propan-2-ylprop-2-en-1-amine hydrochloride with colloidal silver nanoparticles (AgNPs). Fluorescence quenching studies reveal dynamic quenching and energy transfer mechanisms .
Supramolecular Networks and Molecular Engineering
- Application : The compound’s structure could be incorporated into topological supramolecular networks for diverse applications. Researchers have explored its use in decoupling competitive effects from multiple molecular components .
Biological Interfaces and Organisms
- Application : Researchers have used similar chalcone derivatives to study biological interfaces. (E)-3-phenyl-N-propan-2-ylprop-2-en-1-amine hydrochloride may find applications in biosensors, drug delivery, or bioimaging .
properties
IUPAC Name |
(E)-3-phenyl-N-propan-2-ylprop-2-en-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-11(2)13-10-6-9-12-7-4-3-5-8-12;/h3-9,11,13H,10H2,1-2H3;1H/b9-6+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUKNNGSGQAJIN-MLBSPLJJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC=CC1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC/C=C/C1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2E)-3-Phenylprop-2-en-1-yl](propan-2-yl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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